Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate is a synthetically derived organic compound belonging to the purine family. It serves as a crucial intermediate in the multi-step synthesis of Linagliptin, an antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. []
Dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate is a complex organic compound with significant relevance in medicinal chemistry. It is classified as a purine derivative and features notable structural components that contribute to its biological activity. The compound's systematic name reflects its intricate structure, which includes a brominated purine core and two acetyl groups.
This compound can be synthesized from precursors like 8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine. The synthesis pathways often involve acylation reactions that introduce the dimethyl acetate groups at specific positions on the purine structure. The compound is cataloged under CAS Number 332905-15-4 and has been characterized in various chemical databases such as PubChem and Sigma-Aldrich .
Dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate belongs to the class of heterocyclic compounds, specifically purines. Purines are nitrogen-containing compounds that play critical roles in biochemistry, particularly in nucleic acid structure and function.
The synthesis of dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate typically involves the following steps:
The reaction conditions usually require controlled temperatures and careful monitoring of reaction times to achieve high yields. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate is . The structure features:
Key structural data includes:
Dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate can participate in various chemical reactions:
The stability of the compound under different pH conditions should be evaluated to understand its reactivity profile fully. Analytical methods such as High Performance Liquid Chromatography (HPLC) are often used to monitor these reactions.
The mechanism by which dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate exerts its biological effects may involve:
Research into similar compounds suggests potential mechanisms involving interference with DNA/RNA synthesis or modulation of signaling pathways associated with cell proliferation.
The compound is expected to be a solid at room temperature with a crystalline structure. Its solubility profile in organic solvents versus water will influence its applications in biological systems.
Key chemical properties include:
Relevant data on solubility and stability should be determined experimentally for comprehensive characterization.
Dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate has potential applications in:
The exploration of this compound's biological activity could lead to significant advancements in drug development and therapeutic applications.
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 75023-40-4